molecular formula C6H15N<br>CH3(CH2)5NH2<br>C6H15N B090201 Hexylamine CAS No. 111-26-2

Hexylamine

Cat. No. B090201
CAS RN: 111-26-2
M. Wt: 101.19 g/mol
InChI Key: BMVXCPBXGZKUPN-UHFFFAOYSA-N
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Patent
US04755604

Procedure details

0.4 liter/hour of adipodinitrile, 1.2 liter/hour of ammonia and 2.4 liters/hour of hydrogenation mixture are fed, at 270° C. and under an H2 pressure of 260 bar, into the reactor described in Example 1, and over the catalyst described in that Example. Azacycloheptane is obtained in a yield of 70% together with 3% of bishexamethylenetriamine, 7% of hexylamine and 15% of hexamethylenediamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:6][C:7]#[N:8])[CH2:2][CH2:3][C:4]#[N:5].[NH3:9]>>[NH:8]1[CH2:4][CH2:3][CH2:2][CH2:1][CH2:6][CH2:7]1.[CH2:1]([CH2:6][CH2:7][NH2:8])[CH2:2][CH2:3][CH2:4][NH:5][CH2:7][CH2:6][CH2:1][CH2:2][CH2:3][CH2:4][NH2:9].[CH2:4]([NH2:5])[CH2:3][CH2:2][CH2:1][CH2:6][CH3:7].[NH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:6][CH2:7][NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC#N)CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are fed, at 270° C. and under an H2

Outcomes

Product
Name
Type
product
Smiles
N1CCCCCC1
Name
Type
product
Smiles
C(CCCNCCCCCCN)CCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%
Name
Type
product
Smiles
C(CCCCC)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%
Name
Type
product
Smiles
NCCCCCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04755604

Procedure details

0.4 liter/hour of adipodinitrile, 1.2 liter/hour of ammonia and 2.4 liters/hour of hydrogenation mixture are fed, at 270° C. and under an H2 pressure of 260 bar, into the reactor described in Example 1, and over the catalyst described in that Example. Azacycloheptane is obtained in a yield of 70% together with 3% of bishexamethylenetriamine, 7% of hexylamine and 15% of hexamethylenediamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:6][C:7]#[N:8])[CH2:2][CH2:3][C:4]#[N:5].[NH3:9]>>[NH:8]1[CH2:4][CH2:3][CH2:2][CH2:1][CH2:6][CH2:7]1.[CH2:1]([CH2:6][CH2:7][NH2:8])[CH2:2][CH2:3][CH2:4][NH:5][CH2:7][CH2:6][CH2:1][CH2:2][CH2:3][CH2:4][NH2:9].[CH2:4]([NH2:5])[CH2:3][CH2:2][CH2:1][CH2:6][CH3:7].[NH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:6][CH2:7][NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC#N)CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are fed, at 270° C. and under an H2

Outcomes

Product
Name
Type
product
Smiles
N1CCCCCC1
Name
Type
product
Smiles
C(CCCNCCCCCCN)CCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%
Name
Type
product
Smiles
C(CCCCC)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%
Name
Type
product
Smiles
NCCCCCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04755604

Procedure details

0.4 liter/hour of adipodinitrile, 1.2 liter/hour of ammonia and 2.4 liters/hour of hydrogenation mixture are fed, at 270° C. and under an H2 pressure of 260 bar, into the reactor described in Example 1, and over the catalyst described in that Example. Azacycloheptane is obtained in a yield of 70% together with 3% of bishexamethylenetriamine, 7% of hexylamine and 15% of hexamethylenediamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:6][C:7]#[N:8])[CH2:2][CH2:3][C:4]#[N:5].[NH3:9]>>[NH:8]1[CH2:4][CH2:3][CH2:2][CH2:1][CH2:6][CH2:7]1.[CH2:1]([CH2:6][CH2:7][NH2:8])[CH2:2][CH2:3][CH2:4][NH:5][CH2:7][CH2:6][CH2:1][CH2:2][CH2:3][CH2:4][NH2:9].[CH2:4]([NH2:5])[CH2:3][CH2:2][CH2:1][CH2:6][CH3:7].[NH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:6][CH2:7][NH2:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC#N)CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are fed, at 270° C. and under an H2

Outcomes

Product
Name
Type
product
Smiles
N1CCCCCC1
Name
Type
product
Smiles
C(CCCNCCCCCCN)CCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%
Name
Type
product
Smiles
C(CCCCC)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 7%
Name
Type
product
Smiles
NCCCCCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.